molecular formula C15H12Cl2N2O B11304391 5,6-dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole

5,6-dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11304391
M. Wt: 307.2 g/mol
InChI Key: VSSMBKHBQAQJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative known for its diverse biological and chemical properties. Benzimidazole compounds are widely studied due to their significant pharmacological activities, including antimicrobial, antiproliferative, and anticancer properties .

Preparation Methods

The synthesis of 5,6-dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 5,6-dichloro-1H-benzimidazole with 3-methylphenol in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5,6-Dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .

Comparison with Similar Compounds

5,6-Dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its broad-spectrum antimicrobial and antiproliferative activities.

Properties

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

5,6-dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C15H12Cl2N2O/c1-9-3-2-4-10(5-9)20-8-15-18-13-6-11(16)12(17)7-14(13)19-15/h2-7H,8H2,1H3,(H,18,19)

InChI Key

VSSMBKHBQAQJNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC3=CC(=C(C=C3N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.